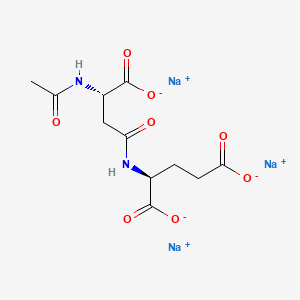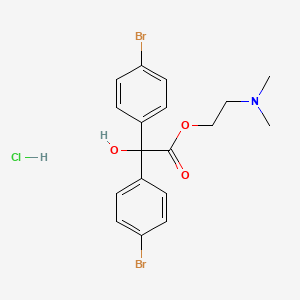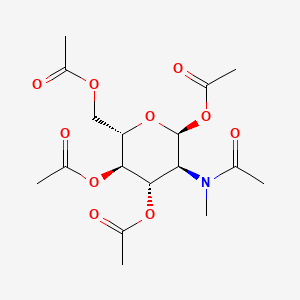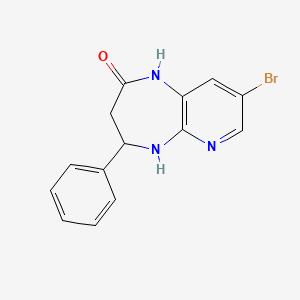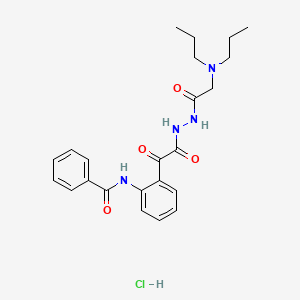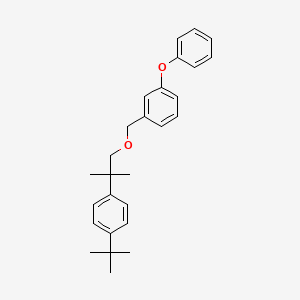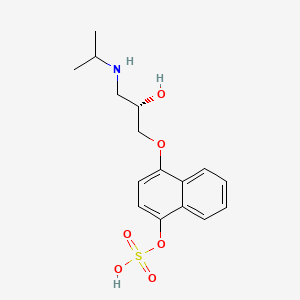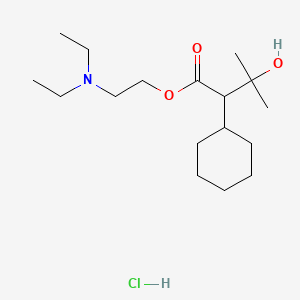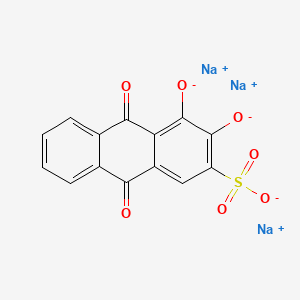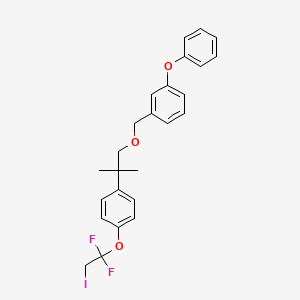![molecular formula C50H48F9IrN3O9P3S3 B12768047 acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate CAS No. 207747-31-7](/img/structure/B12768047.png)
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate” is a complex organometallic compound It consists of acetonitrile, a phosphine ligand with multiple phenyl groups, an iridium ion in the +3 oxidation state, and trifluoromethanesulfonate as a counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium(3+) with the phosphine ligand in the presence of acetonitrile and trifluoromethanesulfonate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the following steps:
Ligand Preparation: The phosphine ligand is synthesized by reacting diphenylphosphine with a suitable alkylating agent to introduce the desired substituents.
Complex Formation: The iridium(3+) salt is dissolved in acetonitrile, and the phosphine ligand is added. The mixture is stirred under an inert atmosphere.
Addition of Trifluoromethanesulfonate: Trifluoromethanesulfonate is added to the reaction mixture to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation-Reduction: The iridium center can participate in redox reactions, changing its oxidation state.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Coordination: The compound can coordinate with other molecules or ions, forming new complexes.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen, for oxidation reactions.
Reducing Agents: Such as sodium borohydride or hydrazine, for reduction reactions.
Substitution Reagents: Such as halides or other phosphines, for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution may produce new phosphine-iridium complexes.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and carbon-carbon bond formation.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Coordination Chemistry: It serves as a model compound for studying coordination chemistry and the behavior of organometallic complexes.
Mécanisme D'action
The mechanism of action of this compound involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The phosphine ligands stabilize the iridium center and modulate its reactivity. The trifluoromethanesulfonate counterion helps maintain charge balance and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruthenium Complexes: Compounds with ruthenium, such as acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate.
Uniqueness
The uniqueness of the iridium complex lies in its specific reactivity and stability, which can differ significantly from rhodium and ruthenium complexes. Iridium complexes are often more stable and can participate in a wider range of catalytic reactions.
Propriétés
Numéro CAS |
207747-31-7 |
|---|---|
Formule moléculaire |
C50H48F9IrN3O9P3S3 |
Poids moléculaire |
1387.3 g/mol |
Nom IUPAC |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate |
InChI |
InChI=1S/C41H39P3.3C2H3N.3CHF3O3S.Ir/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3 |
Clé InChI |
AJECJHNZUNBYRW-UHFFFAOYSA-K |
SMILES canonique |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


